1-(3-(2-Bromophenoxy)propyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-(2-bromophenoxy)propyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-12-6-1-2-7-13(12)16-11-5-10-15-8-3-4-9-15/h1-2,6-7H,3-5,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMOMNHQDYQJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 1 3 2 Bromophenoxy Propyl Pyrrolidine and Analogous Compounds
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 1-(3-(2-Bromophenoxy)propyl)pyrrolidine identifies several key bond disconnections that suggest plausible synthetic routes. The most logical disconnections are at the carbon-nitrogen (C-N) bond of the pyrrolidine (B122466) ring and the carbon-oxygen (C-O) ether linkage.
C-N Bond Disconnection: Breaking the bond between the pyrrolidine nitrogen and the propyl linker is a primary strategy. This disconnection leads to two key synthons: a pyrrolidine nucleophile and a 3-(2-bromophenoxy)propyl electrophile. The synthetic equivalents for these would be pyrrolidine itself and a compound like 1-(3-halopropyl)-2-bromobenzene or a corresponding tosylate. This approach is advantageous as pyrrolidine is a commercially available starting material.
C-O Bond Disconnection: Alternatively, disconnecting the ether bond suggests an aromatic nucleophilic substitution or a Williamson ether synthesis type reaction. This pathway leads to 2-bromophenol (B46759) and a 1-(3-hydroxypropyl)pyrrolidine or its halogenated derivative. This route allows for the late-stage introduction of the substituted phenoxy group.
A third, less direct, disconnection could involve the construction of the propyl linker itself, but the C-N and C-O disconnections represent the most convergent and efficient strategies. These approaches allow for the separate synthesis and subsequent coupling of the heterocyclic and aromatic fragments.
Established and Emerging Synthetic Pathways to Pyrrolidine Cores
The pyrrolidine ring is a ubiquitous structural motif in pharmaceuticals and natural products, leading to the development of numerous synthetic methods for its construction. mdpi.comresearchgate.net These methods range from classical cyclization reactions to modern transition-metal-catalyzed protocols.
Transition metals offer powerful tools for constructing pyrrolidine rings with high efficiency and selectivity. nih.gov Catalysts based on palladium, rhodium, copper, gold, and iron have been extensively used. organic-chemistry.org
Palladium-Catalyzed Reactions: Palladium catalysts are effective in cascade cyclization-coupling reactions, which can form substituted pyrrolidines. organic-chemistry.org
Copper-Catalyzed C-H Amination: Intramolecular amination of unactivated C(sp³)-H bonds provides a direct route to the pyrrolidine ring. nih.govorganic-chemistry.org These reactions often exhibit excellent regio- and chemoselectivity.
Gold-Catalyzed Cycloisomerization: Gold catalysts can promote the tandem cycloisomerization and hydrogenation of homopropargyl sulfonamides to yield enantioenriched pyrrolidines. organic-chemistry.org
Rhodium-Catalyzed Cycloadditions: Rhodium complexes can catalyze formal [4+1] cycloadditions between alkenes and nitrene sources to form the pyrrolidine skeleton. whiterose.ac.uk
Iridium-Catalyzed Cycloadditions: Iridium complexes, such as Vaska's complex, can be used for reductive [3+2] cycloaddition reactions between amides and alkenes to generate highly substituted pyrrolidines. acs.org
Table 1: Overview of Transition-Metal Catalyzed Pyrrolidine Syntheses
| Metal Catalyst | Reaction Type | Substrate Example | Key Features |
|---|---|---|---|
| Palladium (Pd) | Cascade Cyclization-Coupling | N-alkenyl-amides | Forms multiple bonds in one pot. |
| Copper (Cu) | Intramolecular C-H Amination | N-fluoroalkyl amides | High regioselectivity for δ C-H bonds. nih.govorganic-chemistry.org |
| Gold (Au) | Cycloisomerization/Hydrogenation | Homopropargyl sulfonamides | Provides access to chiral pyrrolidines. organic-chemistry.org |
| Rhodium (Rh) | [4+1] Cycloaddition | Unactivated terminal alkenes | Direct formation from simple precursors. whiterose.ac.uk |
| Iridium (Ir) | Reductive [3+2] Cycloaddition | Amides and conjugated alkenes | Access to structurally complex pyrrolidines. acs.org |
Halogen-mediated reactions provide a metal-free alternative for pyrrolidine synthesis. Iodine, in particular, is frequently used to promote the cyclization of unsaturated amines. For instance, an operationally simple direct δ-amination of sp³ C-H bonds using molecular iodine (I₂) as the sole oxidant can provide facile access to pyrrolidines from readily available substrates. organic-chemistry.org This type of reaction typically proceeds through an N-haloamine intermediate, followed by homolytic cleavage and subsequent radical cyclization.
Beyond metal- and halogen-mediated methods, a variety of other strategies exist for pyrrolidine ring synthesis.
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful and convergent method for constructing polysubstituted pyrrolidines. tandfonline.com Azomethine ylides can be generated in situ from various precursors, including the condensation of α-amino acids with aldehydes.
Reductive Cyclization: The reductive cyclization of precursors like 1,6-dicarbonyls or nitro compounds with an appropriate nitrogen source can lead to the pyrrolidine core. organic-chemistry.org Iron-catalyzed reductive cyclizations of 1,6-enynes have also been reported. organic-chemistry.org
Ring Contraction: A novel approach involves the photo-promoted ring contraction of pyridines using silylborane to afford pyrrolidine derivatives. researchgate.net
Intramolecular Nucleophilic Substitution: A classical and straightforward method involves the cyclization of amino alcohols. This can be achieved via a one-pot chlorination of the alcohol followed by intramolecular substitution by the amine. organic-chemistry.org
Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound is a widely used strategy for forming the pyrrolidine ring. whiterose.ac.uk
Strategies for Incorporating the 2-Bromophenoxy Moiety
The formation of the aryl ether linkage is a critical step in the synthesis of the target molecule. The most common and reliable method for this transformation is the Williamson ether synthesis . This reaction involves the deprotonation of 2-bromophenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This nucleophilic phenoxide then displaces a leaving group (e.g., halide, tosylate) on the propyl-pyrrolidine side chain.
The efficiency of the Williamson ether synthesis depends on the reaction conditions, including the choice of solvent (e.g., DMF, acetone) and temperature. While highly effective, alternative C-O cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, could also be considered, particularly if the Williamson ether synthesis proves to be low-yielding due to steric hindrance or side reactions.
Chemical Approaches to Constructing the Propyl Linker
Using a Bifunctional Three-Carbon Building Block: A common approach is to use a C3 synthon that is functionalized at both ends, such as 1,3-dihalopropane or 3-chloropropanol. For example, pyrrolidine can be reacted with 1,3-dichloropropane, followed by reaction of the resulting 1-(3-chloropropyl)pyrrolidine (B1588886) with 2-bromophenol under basic conditions.
Stepwise Chain Elongation: The linker can be built up sequentially. For instance, N-alkylation of pyrrolidine with an allyl halide, followed by hydroboration-oxidation, would yield 3-(pyrrolidin-1-yl)propan-1-ol. This alcohol can then be converted to a suitable leaving group for subsequent etherification with 2-bromophenol.
From Acrylate (B77674) Derivatives: A Michael addition of pyrrolidine to an acrylate ester, such as methyl acrylate, yields a precursor that can be further modified. The ester group can be reduced to an alcohol, which can then be used in a Williamson ether synthesis.
Table 2: Synthetic Approaches for the Propyl Linker
| Precursor Molecule | Key Reaction(s) | Description |
|---|---|---|
| 1,3-Dihalopropane | Nucleophilic Substitution (x2) | Stepwise reaction with pyrrolidine and 2-bromophenoxide. |
| 3-Halopropanol | Nucleophilic Substitution, Williamson Ether Synthesis | Reacts first with either the amine or the phenol, followed by the second fragment. |
| Allyl Halide | Alkylation, Hydroboration-Oxidation | Builds the C3 alcohol from a C3 alkene precursor attached to the pyrrolidine. |
| Methyl Acrylate | Michael Addition, Ester Reduction | Forms the C-N bond via conjugate addition, then creates the terminal alcohol for etherification. |
Advanced Functionalization and Coupling Reactions for Target Compound Assembly
The synthesis of this compound provides a key scaffold where the bromine atom on the phenyl ring serves as a versatile handle for advanced functionalization. This allows for the creation of a diverse library of analogous compounds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under relatively mild conditions. researchgate.netlibretexts.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. wikipedia.orglibretexts.org In the context of this compound, the 2-bromo group can be coupled with a wide array of aryl, heteroaryl, vinyl, or alkyl boronic acids to generate novel biaryl or substituted phenyl analogs. The general mechanism involves the oxidative addition of the aryl bromide to a Palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgnobelprize.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with challenging substrates like ortho-substituted bromophenols. acs.orgnih.gov
| Parameter | Description | Common Examples | Reference |
|---|---|---|---|
| Catalyst | Palladium(0) or Palladium(II) precatalyst that forms the active Pd(0) species in situ. | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | nobelprize.orgnih.gov |
| Ligand | Typically electron-rich phosphines that stabilize the Pd center and facilitate the catalytic cycle. | Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃), SPhos, XPhos | organic-chemistry.org |
| Base | Activates the organoboron species for transmetalation and neutralizes the acid byproduct. | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | wikipedia.org |
| Solvent | Often a mixture of an organic solvent and water to dissolve both organic and inorganic reagents. | Toluene/H₂O, Dioxane/H₂O, THF | wikipedia.org |
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The bromine atom of the target compound can react with various terminal alkynes to produce arylalkyne derivatives, which are valuable intermediates for further transformations or as final products. organic-chemistry.orgyoutube.com The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and, occasionally, the solvent. wikipedia.org The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then participates in the palladium catalytic cycle. youtube.comresearchgate.net
| Component | Function | Typical Reagents | Reference |
|---|---|---|---|
| Palladium Catalyst | Main catalyst for the cross-coupling cycle. | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | libretexts.org |
| Copper(I) Co-catalyst | Activates the terminal alkyne. | CuI | wikipedia.orgresearchgate.net |
| Base | Deprotonates the alkyne and neutralizes HX byproduct. | Triethylamine (Et₃N), Diisopropylamine (DIPA) | wikipedia.org |
| Solvent | Provides the reaction medium. | THF, DMF, or the amine base itself | wikipedia.org |
Buchwald-Hartwig Amination: For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the premier method. It allows for the coupling of aryl halides with a vast range of primary and secondary amines, including anilines, alkylamines, and heterocycles. wikipedia.orgacsgcipr.org This reaction would enable the substitution of the bromine atom on this compound with various nitrogen-containing groups, significantly expanding the structural diversity of the compound library. The catalytic system consists of a palladium source, a bulky, electron-rich phosphine (B1218219) ligand, and a strong, non-nucleophilic base. organic-chemistry.orgresearchgate.net The mechanism involves oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination. wikipedia.orglibretexts.org
Stereoselective Synthesis Considerations for Pyrrolidine Derivatives
The pyrrolidine ring is a common motif in numerous biologically active molecules, including many pharmaceuticals. nih.gov Often, the biological activity is dependent on the specific stereochemistry of the molecule. Therefore, controlling the stereocenters within the pyrrolidine ring during synthesis is of critical importance. While the parent compound, this compound, is achiral, the synthesis of its analogs may involve substituted pyrrolidines that possess one or more stereocenters.
Several strategies have been developed for the stereoselective synthesis of pyrrolidine derivatives:
Synthesis from Chiral Precursors: A common approach is to start with an enantiomerically pure precursor that already contains the pyrrolidine ring, such as L-proline or (S)-prolinol. Functionalization of this existing chiral scaffold preserves the stereochemistry.
Asymmetric Catalysis: The development of asymmetric catalysis has enabled the enantioselective construction of the pyrrolidine ring from achiral starting materials. This can involve transition-metal-catalyzed reactions like asymmetric hydrogenation or cyclization reactions.
Diastereoselective Reactions: For molecules with multiple stereocenters, controlling the relative stereochemistry is key. One effective method is the diastereoselective reduction of highly substituted pyrroles. In this process, a pre-existing stereocenter on a substituent can direct the hydrogenation of the pyrrole (B145914) ring from a specific face, leading to the formation of new stereocenters with high diastereoselectivity. This approach can create complex pyrrolidines with up to four new stereocenters in a single step.
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The successful synthesis of this compound and its analogs relies on effective purification and isolation techniques to ensure the high purity of both intermediate compounds and the final products. The basic nature of the pyrrolidine moiety and the varied polarity of potential analogs necessitate a tailored approach to purification.
Extraction: Acid-base extraction is a fundamental technique for separating the basic pyrrolidine-containing compounds from non-basic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl), which protonates the pyrrolidine nitrogen, drawing it into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the purified amine.
Chromatography: Flash column chromatography is the most common method for purifying synthetic intermediates and final products in a research setting. Silica (B1680970) gel is typically used as the stationary phase. A solvent system of appropriate polarity, often a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), is used to elute the compounds. The addition of a small amount of a basic modifier, such as triethylamine, to the eluent is often necessary to prevent the basic pyrrolidine from tailing on the acidic silica gel.
Distillation: For liquid compounds that are thermally stable, distillation can be an effective purification method, particularly for removing non-volatile impurities or separating compounds with significantly different boiling points. Fractional distillation under reduced pressure (vacuum distillation) is often required for high-boiling-point compounds to prevent decomposition.
Crystallization/Recrystallization: If the final product or an intermediate is a solid, recrystallization is a powerful technique for achieving high purity. This involves dissolving the crude solid in a hot solvent in which it is sparingly soluble at room temperature. Upon slow cooling, the desired compound forms crystals, while impurities remain in the solution.
The purity of the isolated compounds is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Iii. Structural Elucidation and Confirmation Techniques for 1 3 2 Bromophenoxy Propyl Pyrrolidine
Spectroscopic Characterization Methods
Infrared (IR) spectroscopy is a powerful and rapid technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When the frequency of infrared radiation matches the vibrational frequency of a bond, the molecule absorbs the radiation, and this absorption is detected and plotted.
For 1-(3-(2-Bromophenoxy)propyl)pyrrolidine, the IR spectrum would be expected to display several characteristic absorption bands corresponding to its constituent parts: the substituted aromatic ring, the ether linkage, the aliphatic propyl chain, and the tertiary amine (pyrrolidine ring).
Key expected IR absorption bands include:
Aromatic C-H Stretching: Absorption in the region of 3100-3000 cm⁻¹ would indicate the presence of C-H bonds on the benzene (B151609) ring.
Aliphatic C-H Stretching: Strong absorptions just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range, are characteristic of the C-H bonds within the propyl chain and the pyrrolidine (B122466) ring.
C-O Ether Stretching: A strong, distinct peak corresponding to the aryl-alkyl ether linkage (Ar-O-CH₂) is expected in the 1250-1200 cm⁻¹ region (asymmetric stretching) and near 1050-1020 cm⁻¹ (symmetric stretching).
C-N Stretching: The stretching vibration of the tertiary amine C-N bond of the pyrrolidine ring typically appears in the 1250-1020 cm⁻¹ region. This peak may overlap with the C-O stretching bands.
Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ range are indicative of the carbon-carbon double bonds within the benzene ring.
Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring (ortho-disubstituted) would give rise to a strong absorption in the 770-735 cm⁻¹ region.
C-Br Stretching: The presence of the bromine atom attached to the aromatic ring would be confirmed by a peak in the far-infrared region, typically between 600 and 500 cm⁻¹.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic | 3100-3000 | Medium |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2960-2850 | Strong |
| C=C Stretch | Aromatic | 1600-1450 | Medium-Weak |
| C-O Stretch | Aryl-Alkyl Ether | 1250-1200 | Strong |
| C-N Stretch | Tertiary Amine | 1250-1020 | Medium |
| C-H Bend | Aromatic (ortho) | 770-735 | Strong |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
¹H NMR Spectroscopy: The proton NMR spectrum for this compound would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the aromatic ring, the propyl chain, and the pyrrolidine ring. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (multiplicity) would reveal adjacent protons.
Table 2: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic Protons (Ar-H) | 6.8 - 7.6 | Multiplet (m) | 4H |
| Methylene Protons (-O-CH₂-) | ~4.1 | Triplet (t) | 2H |
| Methylene Protons (-CH₂-N) | ~2.6 | Triplet (t) | 2H |
| Methylene Protons (Pyrrolidine, α to N) | ~2.5 | Multiplet (m) | 4H |
| Methylene Protons (-CH₂-CH₂-CH₂-) | ~2.0 | Multiplet (m) | 2H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms in the molecule. For this compound, a total of 11 distinct signals would be anticipated, assuming symmetry in the pyrrolidine ring carbons under the experimental conditions. The brominated carbon and the oxygen-bearing carbon of the aromatic ring would appear at characteristic downfield shifts.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Carbon (C-O) | 150 - 160 |
| Aromatic Carbons (C-H) | 110 - 135 |
| Aromatic Carbon (C-Br) | 110 - 120 |
| Methylene Carbon (-O-CH₂) | 65 - 75 |
| Methylene Carbon (-CH₂-N) | 50 - 60 |
| Methylene Carbon (Pyrrolidine, α to N) | 50 - 60 |
| Methylene Carbon (-CH₂-CH₂-CH₂-) | 25 - 35 |
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign these proton and carbon signals and confirm the connectivity of the molecular structure. researchgate.netmdpi.com
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation patterns.
For this compound (C₁₃H₁₈BrNO), the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion would appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.
The fragmentation pattern would likely involve cleavage at the weakest bonds, such as the C-O and C-N bonds of the propyl chain. Common fragments would include the pyrrolidine ring and the bromophenoxy moiety.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Identity | Notes |
|---|---|---|
| 283/285 | [C₁₃H₁₈BrNO]⁺ | Molecular ion peak ([M]⁺, [M+2]⁺) showing bromine isotope pattern. |
| 172/174 | [C₆H₄BrO]⁺ | Bromophenoxy fragment. |
| 112 | [C₇H₁₄N]⁺ | Propyl-pyrrolidine fragment resulting from cleavage of the ether bond. |
Advanced Structural Characterization Methodologies (e.g., X-ray Crystallography for related derivatives)
While spectroscopic methods provide robust evidence for molecular structure in solution or gas phases, X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline form. wikipedia.org
The technique involves directing a beam of X-rays onto a single, well-ordered crystal of the substance. nih.gov The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots. nih.govyoutube.com By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org From this map, the precise position of each atom, bond lengths, bond angles, and torsional angles can be determined with high accuracy. mkuniversity.ac.in
Although a crystal structure for this compound itself may not be publicly available, this technique could be applied to the compound or its crystalline derivatives (such as salts). Obtaining a crystal structure would provide ultimate confirmation of its covalent structure and reveal its preferred conformation and intermolecular interactions in the solid state. This approach has been successfully used to determine the precise structures of other bromo-substituted organic molecules. rsc.org
Iv. Computational and Theoretical Investigations of 1 3 2 Bromophenoxy Propyl Pyrrolidine
Molecular Docking Studies for Predictive Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netphyschemres.org This method is instrumental in drug discovery for forecasting the binding mode and affinity of a small molecule ligand, such as 1-(3-(2-Bromophenoxy)propyl)pyrrolidine, to the active site of a target protein. physchemres.orgnih.gov By simulating the docking process, researchers can identify potential drug candidates and gain a deeper understanding of the molecular basis of their activity. researchgate.net
The analysis of binding poses reveals how a ligand fits within a protein's binding pocket and the specific interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.netnih.gov For pyrrolidine (B122466) derivatives, studies have shown that the pyrrolidine moiety often occupies hydrophobic pockets within the active site of target enzymes. nih.gov The orientation of the bromophenoxy group and the propyl linker is critical in establishing key interactions with amino acid residues. For instance, in studies of similar compounds, the substituted phenyl ring can form pi-pi stacking interactions, while the ether oxygen may act as a hydrogen bond acceptor. Visualizing these 3D and 2D ligand interaction diagrams helps to highlight the crucial amino acid residues involved in binding. researchgate.net
Computational tools are used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which indicates the strength of the interaction between the ligand and its target. nih.govmdpi.com A lower binding energy generally corresponds to a more stable complex and higher potential potency. sums.ac.ir Molecular docking programs like AutoDock are frequently used for this purpose. researchgate.netbohrium.com For example, docking studies of various heterocyclic compounds against protein targets have reported binding affinities ranging from -5.0 to -9.0 kcal/mol, indicating significant interaction. nih.govmdpi.comsums.ac.ir The calculated binding affinity for this compound against a specific target would depend on the precise nature of the binding site. These computational predictions are invaluable for ranking potential drug candidates before undertaking more resource-intensive experimental assays. sums.ac.ir
Table 1: Example Molecular Docking Data for Pyrrolidine Analogs Against a Hypothetical Target
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Analog A | -7.8 | TYR-84, PHE-256 | Pi-Pi Stacking, Hydrophobic |
| Analog B | -8.2 | ASP-129, SER-130 | Hydrogen Bonding |
| Analog C | -7.5 | LEU-204, VAL-101 | Hydrophobic |
| Analog D | -8.5 | TYR-84, ASP-129 | Pi-Pi Stacking, H-Bonding |
Conformational Analysis and Flexibility Studies
The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. The pyrrolidine ring, a core feature of this compound, is not planar and can adopt various "puckered" conformations, often described as envelope or twist forms. researchgate.net Conformational analysis investigates the relative energies of these different conformers and the barriers to their interconversion.
The flexibility of the propyl chain connecting the pyrrolidine and bromophenoxy rings is also a critical determinant of how the molecule can adapt its shape to fit into a binding site. nih.gov This flexibility, arising from the rotation around single bonds, allows the molecule to adopt numerous conformations in solution. nih.gov Computational methods, such as molecular mechanics and quantum chemical calculations, are used to explore the potential energy surface of the molecule and identify low-energy, stable conformations that are likely to be biologically relevant. Understanding the conformational preferences and flexibility is essential for designing rigid analogs or conformationally constrained molecules that can lock into the bioactive conformation, potentially leading to increased potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com The fundamental principle is that the similarity in the structure of molecules implies similarity in their activities. researchgate.net
In a QSAR study, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. uran.ua These descriptors are then used to build a statistical model, often using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), that correlates the descriptors with the observed biological activity (e.g., IC50 values). nih.govderpharmachemica.com A robust QSAR model, validated through internal and external testing, can predict the activity of new, unsynthesized compounds. nih.govresearchgate.net For series of pyrrolidine derivatives, 2D and 3D-QSAR models have been successfully developed. researchgate.net These models can highlight which structural features, such as steric bulk, hydrophobicity, or electronic effects, are most important for activity, thereby guiding the synthesis of more effective analogs. researchgate.netnih.gov
Computational Chemistry Descriptors and Their Correlation with Biological Activity
The predictive power of QSAR models relies on the selection of appropriate molecular descriptors. uran.ua These descriptors quantify various aspects of a molecule's structure and properties.
Topological descriptors are derived from the 2D representation of the molecule and describe properties like its size, shape, and degree of branching. Examples include molecular weight, connectivity indices, and the topological polar surface area (TPSA). nih.gov TPSA, for instance, is a good predictor of a drug's absorption and transport properties. nih.gov
Electronic descriptors quantify the electronic properties of a molecule, such as its charge distribution, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO). uran.uanih.gov These properties are crucial for understanding how a molecule will interact with its biological target. For example, the electrostatic potential on the molecular surface can indicate regions likely to engage in hydrogen bonding or other electrostatic interactions. QSAR studies on related heterocyclic compounds have shown that descriptors related to charge distribution, dipole moment, and hydrophobicity often have a pronounced effect on their biological activity. uran.uanih.gov
Table 2: Selected Computed Molecular Descriptors for a Pyrrolidine Derivative
| Descriptor Type | Descriptor Name | Computed Value | Significance |
| Physicochemical | Molecular Weight | 298.18 g/mol | Influences size and diffusion. nih.gov |
| Physicochemical | XLogP3 | 2.5 | Measures lipophilicity, affects membrane permeability. nih.gov |
| Topological | Rotatable Bond Count | 5 | Indicates molecular flexibility. nih.gov |
| Topological | Topological Polar Surface Area (TPSA) | 29.5 Ų | Correlates with transport properties. nih.gov |
| Electronic | Hydrogen Bond Donor Count | 0 | Capacity to donate hydrogen bonds. nih.gov |
| Electronic | Hydrogen Bond Acceptor Count | 2 | Capacity to accept hydrogen bonds. nih.gov |
By correlating these descriptors with biological activity, computational chemists can build predictive models that accelerate the drug discovery process, allowing for the virtual screening of large libraries of compounds and the rational design of new therapeutic agents. nih.govmdpi.com
Vi. Structure Activity Relationship Sar Studies of 1 3 2 Bromophenoxy Propyl Pyrrolidine Analogs
Impact of Pyrrolidine (B122466) Ring Substitutions on Biological Activity Profiles
The pyrrolidine ring is a key feature in many pharmacologically active compounds due to its three-dimensional structure, which allows for effective exploration of the pharmacophore space. researchgate.netnih.gov Substitutions on this saturated heterocycle can significantly influence the biological activity profile of the parent compound by altering its steric, electronic, and conformational properties.
The position of substitution on the pyrrolidine ring is a critical determinant of biological activity. For instance, in a series of pyrrolidine-2,5-dione derivatives, the nature and position of substituents at the 3-position were found to strongly affect anticonvulsant activity. nih.gov Specifically, a non-aromatic sec-butyl group at this position, combined with a 3-trifluoromethylphenylpiperazine fragment, resulted in a compound with potent anticonvulsant effects. nih.gov
Furthermore, the introduction of substituents can modulate the basicity and nucleophilicity of the pyrrolidine nitrogen, which is often a key interaction point with biological targets. nih.gov The stereochemistry of these substituents also plays a vital role, as the spatial orientation can dictate the binding mode to enantioselective proteins, leading to different biological profiles for different stereoisomers. nih.gov
In the context of anticancer activity, studies on polysubstituted pyrrolidines have shown that substituents on an associated phenyl ring are effective, particularly halo substituents at the meta and para positions. researchgate.net This highlights that even modifications to groups attached to the core pyrrolidine can have a profound impact on efficacy.
| Compound Series | Substitution Position | Effect on Biological Activity |
| Pyrrolidine-2,5-diones | Position 3 | Strongly influences anticonvulsant activity. A sec-butyl group showed positive effects. nih.gov |
| Pyrrolidine Sulfonamides | Position 3 (Fluorophenyl) | Offered better in vitro potency and ER profile. nih.gov |
| Pyrrolidines | Position 2 | Substituents can shift the basicity of the pyrrolidine nitrogen. nih.gov |
| Pyrrolidines | Position 4 | Substituents can affect the puckering of the ring. nih.gov |
Significance of the Bromophenoxy Moiety in Ligand-Target Interactions
The bromophenoxy moiety is a crucial component for modulating ligand-target interactions. The presence of a halogen atom, such as bromine, on the phenyl ring can significantly alter the compound's electronic properties, lipophilicity, and ability to form specific, directional interactions like halogen bonds. nih.gov
A halogen bond is a non-covalent interaction between a covalently bound halogen atom (the donor) and a Lewis base (the acceptor), such as an oxygen or nitrogen atom found in the amino acid residues of a protein target. medchem-ippas.eumedchem-ippas.eu The strength of this interaction increases in the order of Cl < Br < I, making bromine a potent halogen bond donor. nih.gov The formation of a halogen bond can provide additional stability to the ligand-receptor complex, thereby enhancing affinity and potency. nih.gov Computational studies have shown that steric restrictions and the topology of the molecular core have a crucial impact on the stabilization of the ligand-receptor complex by halogen bonding. nih.govnih.gov
The position of the bromine atom on the phenoxy ring is also critical. A significant correlation has been found between the position of halogen substitution and biological activity. researchgate.net The ortho-position of the bromine in 1-(3-(2-Bromophenoxy)propyl)pyrrolidine places the halogen in a specific region of space relative to the rest of the molecule, which can be vital for selective interaction with a target's binding pocket and for avoiding steric clashes. In many cases, increasing the size of the halogen atom (Cl < Br < I) at the same position can increase a compound's activity, although this is not a universal rule. researchgate.net
Influence of the Propyl Linker on Pharmacological Efficacy and Selectivity
Studies on related compound series, such as phenoxypropyl piperidine (B6355638) analogues, have demonstrated that the 3-phenoxypropyl region is a key area for exploration in structure-activity relationships. researchgate.net The length of the linker dictates the distance between the basic amine center of the pyrrolidine and the aromatic bromophenoxy group. This distance is often a stringent requirement for high-affinity binding to receptors, particularly G-protein-coupled receptors (GPCRs), where ligands must span specific distances between interaction points within the binding pocket.
If the linker is too short (e.g., ethyl) or too long (e.g., butyl), the key functional groups may not be able to simultaneously occupy their optimal binding sub-pockets, leading to a decrease in affinity and efficacy. The flexibility of the propyl chain allows the molecule to adopt various conformations; however, excessive flexibility can be entropically unfavorable upon binding. Therefore, the propyl linker often represents a balance between conformational freedom and the ability to adopt a low-energy, bioactive conformation. nih.gov In some targeted nanoparticle systems, it has been shown that shorter linkers can synergistically increase uptake into target cells compared to longer, more flexible chains which may lead to ligand entanglement. nih.gov
Role of Stereochemistry in Modulating Biological Response
Stereochemistry is a pivotal factor in pharmacology, as biological systems, such as receptors and enzymes, are inherently chiral. nih.gov The presence of stereogenic centers in analogs of this compound can lead to stereoisomers (enantiomers or diastereomers) with markedly different pharmacological properties, including potency, selectivity, and metabolism. nih.govbeilstein-journals.org
The pyrrolidine ring itself can contain multiple stereocenters, and the spatial orientation of substituents can lead to distinct biological profiles due to different binding modes with enantioselective proteins. nih.gov For example, in a series of histamine (B1213489) H3 receptor antagonists, the (R)-enantiomer of a 2-methylpyrrolidine (B1204830) analog was specifically investigated, indicating the stereochemical importance of this substitution for activity. nih.gov
Even subtle changes in the three-dimensional arrangement of atoms can dramatically affect how a ligand fits into a binding site. One enantiomer might engage in favorable interactions with the target, leading to a potent agonist or antagonist effect, while the other enantiomer may bind with significantly lower affinity or not at all. In some cases, the "inactive" enantiomer can even interact with different targets, potentially leading to off-target effects. Therefore, the stereoselective synthesis and evaluation of individual stereoisomers are crucial steps in drug discovery to identify the eutomer—the more potent stereoisomer. mdpi.com
Rational Design Strategies for Optimizing Potency and Selectivity
Rational drug design leverages an understanding of SAR to guide the synthesis of new molecules with improved potency, selectivity, and pharmacokinetic properties. rjsocmed.comnih.gov For analogs of this compound, several strategies can be employed.
Bioisosteric Replacement and Scaffold Hopping : Based on the SAR data, key functional groups can be systematically replaced with bioisosteres to fine-tune activity. For example, the bromine atom on the phenoxy ring could be replaced with other halogens (Cl, I) or a trifluoromethyl group to modulate halogen bonding potential and lipophilicity. researchgate.net The pyrrolidine ring could be replaced with other heterocyclic systems (e.g., piperidine, morpholine) in a scaffold hopping approach to explore new chemical space and potentially improve properties like metabolic stability. nih.gov
Structure-Based Drug Design (SBDD) : If the three-dimensional structure of the biological target is known, SBDD can be a powerful tool. rjsocmed.com Molecular docking can be used to predict how analogs will bind and to identify key interactions, such as the halogen bond from the bromophenoxy group or the ionic interaction with the pyrrolidine nitrogen. This information can guide the design of new analogs with optimized contacts within the binding site. nih.gov
Conformational Restriction : The flexible propyl linker can be modified to reduce conformational freedom. Introducing cyclic structures or double bonds within the linker can lock the molecule into a more bioactive conformation, which can lead to an increase in both potency and selectivity by reducing the entropic penalty of binding.
By integrating these strategies, medicinal chemists can iteratively refine the structure of this compound to develop analogs with superior therapeutic potential. nih.gov
Vii. Future Academic and Research Trajectories for 1 3 2 Bromophenoxy Propyl Pyrrolidine
Potential as a Lead Compound for Further Drug Development
The pyrrolidine (B122466) ring is a core structure in numerous biologically active molecules and approved pharmaceuticals, valued for its ability to introduce a three-dimensional character into molecular design. nih.govnih.gov This non-planar, saturated heterocycle can effectively explore pharmacological space, contributing to the stereochemistry and binding affinity of a molecule. nih.gov The structure of 1-(3-(2-Bromophenoxy)propyl)pyrrolidine incorporates this privileged scaffold, suggesting its potential as a starting point for the development of novel therapeutic agents.
Future drug development efforts could focus on synthesizing and screening a library of analogs to optimize potency and selectivity for specific biological targets. Systematic modifications of the 2-bromophenoxy ring, the propyl linker, and the pyrrolidine ring could lead to the identification of a clinical candidate.
Table 1: Potential Therapeutic Areas for Pyrrolidine-Based Compounds
| Therapeutic Area | Rationale for Exploration | Key Structural Feature |
|---|---|---|
| Anticancer | Pyrrolidine scaffolds are present in natural and synthetic compounds exhibiting antiproliferative effects against various cancer cell lines. nih.gov | The rigid, three-dimensional nature of the pyrrolidine ring facilitates specific interactions with enzyme active sites or protein-protein interfaces. nih.gov |
| Antimicrobial | Derivatives have shown activity against bacterial strains like Mycobacterium tuberculosis and other pathogens. nih.gov | The nitrogen atom in the pyrrolidine ring can be crucial for forming hydrogen bonds with target proteins. |
| Antiviral | The pyrrolidine core is found in several antiviral agents, including those targeting HIV and Hepatitis C. mdpi.com | The scaffold can be decorated with functional groups that interfere with viral replication machinery. mdpi.com |
| Central Nervous System (CNS) Disorders | The pyrrolidine structure is a key component of drugs used for epilepsy and other neurological conditions. nih.gov | Its physicochemical properties can be tuned to allow for penetration of the blood-brain barrier. |
Utility as a Molecular Probe for Elucidating Biological Pathways
Beyond its direct therapeutic potential, this compound and its derivatives hold promise as molecular probes. A molecular probe is a chemical tool used to study and visualize biological processes and pathways at the molecular level. Given that the compound class has been suggested to interact with targets such as GPCRs, it could be adapted for this purpose.
To be an effective probe, a molecule should ideally have high affinity and selectivity for its target. Through chemical modification, the this compound scaffold could be optimized for a single biological target. Furthermore, it can be functionalized by attaching reporter groups such as fluorescent tags, biotin, or radioactive isotopes without significantly disrupting its binding properties. Such tagged molecules would allow researchers to:
Visualize the localization and trafficking of the target receptor in cells.
Identify and isolate binding partners and downstream effectors in signaling cascades.
Quantify receptor density in different tissues or disease states using techniques like positron emission tomography (PET) if radiolabeled.
By developing a selective ligand based on this scaffold, researchers could gain a deeper understanding of the physiological and pathological roles of its corresponding target, thereby elucidating complex biological pathways.
Contribution to the Broader Understanding of Heterocyclic Compound Pharmacology
Heterocyclic compounds, which contain atoms of at least two different elements in their ring structures, form the backbone of a vast number of pharmaceuticals. copbela.org The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is particularly significant in medicinal chemistry. nih.gov The study of this compound and its analogs contributes to the broader understanding of the structure-activity relationships (SAR) that govern the pharmacology of this important class of compounds.
Key pharmacological insights that can be gained include:
The Role of the Pyrrolidine Ring: Investigating how the conformation and stereochemistry of the pyrrolidine ring influence binding affinity and functional activity provides fundamental knowledge applicable to other pyrrolidine-containing drug candidates. nih.gov
Impact of the Aromatic Substituent: The nature and position of the substituent on the phenoxy ring (in this case, a bromine atom at the ortho position) dramatically affect the electronic and steric properties of the molecule. Systematically varying this substituent (e.g., with other halogens, alkyl, or alkoxy groups) and correlating the changes with biological activity helps build predictive SAR models.
Influence of the Linker: The length and rigidity of the propyl chain connecting the heterocyclic and aromatic moieties are critical for orienting the two ends of the molecule correctly within a receptor's binding pocket. Studies on analogs with different linkers can help define the optimal distance and geometry required for biological activity.
Each new data point from compounds like this compound enriches the collective knowledge base, aiding medicinal chemists in designing future drugs with improved efficacy and fewer side effects.
Innovations in Synthetic Chemistry and Rational Drug Design Stemming from this Compound Class
The exploration of this compound and its derivatives drives innovation in both synthetic methodology and drug design strategies.
Innovations in Synthetic Chemistry: The synthesis of this compound class typically involves the alkylation of pyrrolidine with a suitable electrophile, such as 1-bromo-3-(2-bromophenoxy)propane. Research in this area can lead to the development of more efficient, stereoselective, and scalable synthetic routes. The demand for optically pure pyrrolidine derivatives has spurred significant progress in stereoselective synthesis, often using chiral precursors like proline or employing asymmetric catalysis. mdpi.comnih.gov Developing novel methods to construct the core scaffold or introduce functional groups can broaden the chemical space available for drug discovery.
Innovations in Rational Drug Design: This compound serves as an excellent scaffold for the application of rational drug design principles. nih.gov Structure-based drug design (SBDD) can be employed if the crystal structure of a biological target is known. Computational modeling can predict how analogs of this compound might bind to the target, guiding the synthesis of molecules with enhanced affinity. nih.gov
Key aspects of rational design applicable to this compound class are summarized in the table below.
Table 2: Rational Drug Design Strategies for the this compound Scaffold
| Design Strategy | Approach | Example Modification | Desired Outcome |
|---|---|---|---|
| Scaffold Hopping | Replacing the pyrrolidine ring with other heterocyclic systems (e.g., piperidine (B6355638), morpholine). | Replace pyrrolidine with a piperidine ring. | Altered selectivity, physicochemical properties, or patentability. |
| Fragment-Based Growth | Using the bromophenoxy moiety as a starting fragment and "growing" the rest of the molecule to optimize interactions in the binding pocket. nih.gov | Add substituents to the phenoxy ring that can form additional hydrogen bonds. | Increased binding affinity and potency. |
| Linker Optimization | Varying the length, rigidity, and composition of the three-carbon chain. | Introduce a double bond into the propyl linker to restrict conformation. | Improved orientation in the binding site and enhanced selectivity. |
| Stereochemical Control | Synthesizing specific stereoisomers if substituents are added to the pyrrolidine ring. nih.gov | Use of (R)- or (S)-3-hydroxypyrrolidine as the starting material. | Identification of the most active enantiomer and reduction of off-target effects. |
By combining advanced synthetic methods with computational and structure-based design, the this compound scaffold can be systematically optimized, potentially leading to the discovery of next-generation therapeutics.
Q & A
Q. What if synthetic yields vary significantly across replicates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
